3-Allyl-5-(5-bromo-2,4-diethoxybenzylidene)-1,3-thiazolidine-2,4-dione
3-Allyl-5-(5-bromo-2,4-diethoxybenzylidene)-1,3-thiazolidine-2,4-dione
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0827545
InChI:
InChI=1S/C17H18BrNO4S/c1-4-7-19-16(20)15(24-17(19)21)9-11-8-12(18)14(23-6-3)10-13(11)22-5-2/h4,8-10H,1,5-7H2,2-3H3/b15-9-
SMILES:
CCOC1=CC(=C(C=C1C=C2C(=O)N(C(=O)S2)CC=C)Br)OCC
Molecular Formula:
C17H18BrNO4S
Molecular Weight:
412.3 g/mol
3-Allyl-5-(5-bromo-2,4-diethoxybenzylidene)-1,3-thiazolidine-2,4-dione
CAS No.:
Cat. No.: VC0827545
Molecular Formula: C17H18BrNO4S
Molecular Weight: 412.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H18BrNO4S |
|---|---|
| Molecular Weight | 412.3 g/mol |
| IUPAC Name | (5Z)-5-[(5-bromo-2,4-diethoxyphenyl)methylidene]-3-prop-2-enyl-1,3-thiazolidine-2,4-dione |
| Standard InChI | InChI=1S/C17H18BrNO4S/c1-4-7-19-16(20)15(24-17(19)21)9-11-8-12(18)14(23-6-3)10-13(11)22-5-2/h4,8-10H,1,5-7H2,2-3H3/b15-9- |
| Standard InChI Key | XFTGXRFDSGVWFL-DHDCSXOGSA-N |
| Isomeric SMILES | CCOC1=CC(=C(C=C1/C=C\2/C(=O)N(C(=O)S2)CC=C)Br)OCC |
| SMILES | CCOC1=CC(=C(C=C1C=C2C(=O)N(C(=O)S2)CC=C)Br)OCC |
| Canonical SMILES | CCOC1=CC(=C(C=C1C=C2C(=O)N(C(=O)S2)CC=C)Br)OCC |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator